molecular formula C9H10ClF2NO2 B13639252 3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

Cat. No.: B13639252
M. Wt: 237.63 g/mol
InChI Key: DDIRKYUVUCHBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride CAS Number: 412925-23-6 Molecular Formula: C₉H₉ClF₂NO₂ Molecular Weight: 241.63 g/mol Purity: ≥95% Key Features:

  • Structure: A β-amino acid derivative with a 2,4-difluorophenyl substituent and a carboxylic acid group. The hydrochloride salt enhances stability and solubility in polar solvents.
  • Applications: Primarily used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting neurological or antimicrobial pathways .

Properties

IUPAC Name

3-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIRKYUVUCHBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride typically involves the use of various organic building blocks and reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may lead to the formation of nitro compounds, while reduction may yield amines .

Scientific Research Applications

®-3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several fluorinated β-amino acid derivatives. Key distinctions lie in substituent positions, functional groups, and stereochemistry, which influence physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring CAS Number Key Properties/Applications References
3-Amino-3-(2,4-difluorophenyl)propanoic acid HCl C₉H₉ClF₂NO₂ 241.63 2,4-difluoro 412925-23-6 High purity (95%); drug intermediate
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₁H₁₄ClF₂NO₂ 265.69 2,4-difluoro (ester derivative) Not specified Ester form enhances lipophilicity
3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid HCl C₉H₁₀ClFNO₃ 235.64 3-fluoro, 4-hydroxy 2061980-54-7 Hydroxyl group improves H-bonding
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl C₉H₈ClF₃NO₂ 257.62 3,4,5-trifluoro 870483-31-1 Increased fluorine density; antimicrobial potential
3-Amino-3-(3-cyanophenyl)propanoic acid HCl C₁₀H₁₁ClN₂O₂ 226.66 3-cyano 1810069-92-1 Electron-withdrawing cyano group; metabolic stability
(3S)-3-Amino-3-(3-iodophenyl)propanoic acid HCl C₉H₁₁ClINO₂ 327.55 3-iodo Not specified Bulky iodine substituent; radiopharmaceutical applications

Key Research Findings

Substituent Effects on Bioactivity :

  • Fluorine atoms at the 2,4-positions (as in the main compound) optimize electronic effects for receptor binding in CNS-targeting drugs .
  • Hydroxyl groups (e.g., 3-fluoro-4-hydroxyphenyl analog) enhance solubility and hydrogen-bond interactions, critical for enzyme inhibition .
  • Iodine substituents (e.g., 3-iodophenyl derivative) introduce steric bulk and polarizability, useful in imaging agents or thyroid-related therapeutics .

Ester vs. Acid Derivatives: Ethyl esters (e.g., Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl) exhibit higher membrane permeability due to increased lipophilicity but require hydrolysis to the active carboxylic acid form .

Stereochemical Considerations: Enantiomers like (R)- and (S)-ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl () may display divergent pharmacokinetic profiles, underscoring the need for chiral resolution in drug development.

Structural Insights: X-ray crystallography of related compounds (e.g., 3-[4-(trifluoromethyl)phenyl]propanoic acid) reveals hydrogen-bonded dimers in solid-state structures, influencing solubility and crystallization behavior .

Biological Activity

3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, also known as (3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₉H₉F₂NO₂
  • Molecular Weight : 201.16 g/mol
  • SMILES : C1=CC(=C(C=C1F)F)C@HN
  • InChIKey : RXNSEGYWKJUNMR-QMMMGPOBSA-N

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and potential anti-inflammatory effects. It is hypothesized to modulate glutamate receptors, particularly AMPA receptors, which are critical in synaptic transmission and plasticity.

Neuroprotective Effects

Research indicates that compounds structurally similar to 3-amino-3-(2,4-difluorophenyl)propanoic acid may exhibit neuroprotective properties by reducing excitotoxicity associated with glutamate signaling. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Biological Activity Data

Activity Type Tested Concentration Effect Observed
Neuroprotection10 µMReduced caspase-3 cleavage
Antioxidant ActivityVariesScavenging of free radicals
Anti-inflammatory100 µg/mLDecreased cytokine release

Case Studies

  • Neuroprotective Study :
    • In a study exploring the effects of various amino acids on neuronal cultures exposed to glutamate, this compound demonstrated significant reduction in neuronal death compared to control groups. The mechanism was linked to the inhibition of caspase-3 activation, a key mediator in apoptosis.
  • Anti-inflammatory Research :
    • A study evaluating the anti-inflammatory properties of various amino acids found that this compound reduced the release of pro-inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Research Findings

Recent literature highlights the synthesis and biological evaluation of this compound alongside similar derivatives. Notably:

  • Synthesis Methods : Various synthetic routes have been explored for creating derivatives with enhanced biological activity.
  • Comparative Studies : Other compounds with similar structures were tested for their antibacterial and antifungal properties, providing a benchmark for evaluating the efficacy of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.